![molecular formula C14H12BrN3O3 B1530956 N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide CAS No. 477848-06-9](/img/structure/B1530956.png)
N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
A series of compounds related to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide have demonstrated notable antimicrobial properties. For instance, nicotinohydrazones and their derivatives have been structurally characterized and evaluated for in vitro antimicrobial activities. These compounds exhibit interesting antibacterial agents due to their ability to form complex structures that interact with bacterial cells, potentially inhibiting growth or killing the bacteria outright. The synthesis and characterization of such compounds, including studies on their crystal structures and antimicrobial activities, underscore their potential in addressing bacterial resistance issues (Zhu, 2020).
Antiprotozoal and Antitrypanosomal Activity
Compounds structurally similar to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide have shown moderate antileishmanial and antitrypanosomal activities. These activities are significant as they target protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis. For example, specific derivatives have been tested against Leishmania donovani and Trypanosoma brucei rhodesiense, showing promising results that could lead to new treatments for these neglected tropical diseases (Carvalho et al., 2014).
Corrosion Inhibition
Nicotinamide derivatives, closely related to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies are crucial for industries where metal corrosion poses significant challenges, such as in pipelines, marine structures, and chemical processing equipment. The derivatives have been found to offer protective layers on metal surfaces, significantly reducing corrosion rates and demonstrating their potential as effective corrosion inhibitors (Chakravarthy et al., 2014).
Anticancer and Chemotherapeutic Potential
Research into hydrazone derivatives, including structures similar to N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide, has extended into evaluating their anticancer and chemotherapeutic potential. These compounds have been synthesized and tested for their ability to inhibit the growth of tumor cells, with some showing promising results against specific cancer cell lines. This line of investigation is vital for developing new cancer therapies, especially for tumors resistant to existing treatments (Kaya et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids .
Biochemical Pathways
The inhibition of 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ disrupts the biosynthesis of unsaturated fatty acids . This can have downstream effects on various cellular processes that rely on these fatty acids, including the formation of cell membranes and energy storage.
properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-11-5-10(13(19)12(15)6-11)8-17-18-14(20)9-3-2-4-16-7-9/h2-8,19H,1H3,(H,18,20)/b17-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSUSFWKESANIU-CAOOACKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.